molecular formula C22H22N6O2 B11228512 1-(1H-indazol-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11228512
M. Wt: 402.4 g/mol
InChI Key: XRFCSTBDZKZHBP-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of indazole, benzimidazole, and pyrrolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole and benzimidazole intermediates, followed by their coupling with the pyrrolidine derivative.

    Indazole Synthesis: The indazole moiety can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.

    Benzimidazole Synthesis: The benzimidazole moiety is often prepared by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the indazole and benzimidazole intermediates with the pyrrolidine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indazole rings using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1H-indazol-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or activate specific transcription factors, thereby influencing cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-6-(piperazin-1-ylmethyl)-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione
  • 2-(1H-indazol-4-yl)-6-(4-methanesulfonylphenyl)-4H-thieno[3,2-d]pyrimidine

Uniqueness

1-(1H-indazol-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of indazole, benzimidazole, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22N6O2/c1-27-18-9-5-4-8-17(18)24-19(27)10-11-23-22(30)14-12-20(29)28(13-14)21-15-6-2-3-7-16(15)25-26-21/h2-9,14H,10-13H2,1H3,(H,23,30)(H,25,26)

InChI Key

XRFCSTBDZKZHBP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54

Origin of Product

United States

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